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molecular formula C12H11NO3 B1307174 Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate CAS No. 22260-83-9

Methyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Cat. No. B1307174
M. Wt: 217.22 g/mol
InChI Key: QFCRXAFDRRPINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06689801B2

Procedure details

19.0 mL of 1.0M DIBAL-H solution in toluene is added slowly to a solution of 1.63 g (7.5 mmol) of 4-methyl-2-phenyl-oxazole-5-carboxylic acid methyl ester (J. Chem. Soc., Chem. Comm. 1995, 22, 2335) in 30 mL of THF at −78° C. The cooling bath is removed, and the reaction mixture is stirred overnight. The reaction mixture is cooled to −78° C. and quenched with 9 mL of MeOH. The cooling bath is removed, and 9 mL of brine and 6.5 g of Na2SO4 are added, and the reaction mixture is stirred vigorously for 2 h, and then filtered off, and concentrated in vacuo to produce (4-methyl-2-phenyl-oxazol-5-yl)-methanol as a solid; 1H NMR (250 MHz, CDCl3) δ7.93-8.01 (m, 2H), 7.37-7.43 (m, 3H), 4.65 (s, 2H), 2.61 (br s, 1H), 2.18 (s, 3H).
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C[O:11][C:12]([C:14]1[O:18][C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[N:16][C:15]=1[CH3:25])=O>C1(C)C=CC=CC=1.C1COCC1>[CH3:25][C:15]1[N:16]=[C:17]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[O:18][C:14]=1[CH2:12][OH:11]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1.63 g
Type
reactant
Smiles
COC(=O)C1=C(N=C(O1)C1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
CUSTOM
Type
CUSTOM
Details
quenched with 9 mL of MeOH
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
ADDITION
Type
ADDITION
Details
9 mL of brine and 6.5 g of Na2SO4 are added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred vigorously for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(OC1CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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